5-Dodecanone

描述

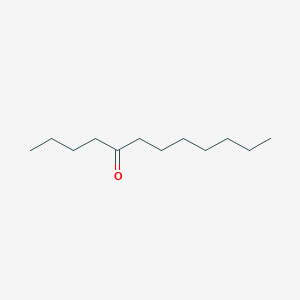

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dodecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-3-5-7-8-9-11-12(13)10-6-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXYUCZSYSEALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074284 | |

| Record name | 5-Dodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 5-Dodecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19780-10-0 | |

| Record name | 5-Dodecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Dodecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-DODECANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Dodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-DODECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F67CSB3DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Relevance and Biochemical Transformations of 5 Dodecanone

Occurrence and Distribution in Natural Systems

The distribution of 5-dodecanone in nature is varied, indicating its presence across different kingdoms of life.

Presence in Microbial Metabolites (e.g., Rhodococcus sp., Flavobacterium)

Certain microorganisms are known to produce or metabolize this compound. For instance, the psychrotrophic bacterium Rhodococcus sp. strain Q15 has been shown to produce 2-dodecanone (B165319) as a metabolic intermediate during the biodegradation of dodecane (B42187) via the subterminal oxidation pathway. nih.govnih.govosti.gov While the search results specifically mention 2-dodecanone in the context of Rhodococcus sp., this indicates the metabolic capacity of this genus to handle dodecane derivatives, suggesting a potential for this compound involvement in related pathways or other strains. The search results did not provide specific information about this compound occurrence in Flavobacterium.

Identification in Plant Essential Oils (e.g., Ruta chalepensis, Zingiber mioga)

This compound has been identified as a component in the essential oils of certain plants. Studies on Ruta species, such as Ruta graveolens (common rue), have reported the presence of aliphatic ketones, including 2-dodecanone, as major constituents of their essential oils. nih.govhmdb.caresearchgate.net While 2-dodecanone is explicitly mentioned, the presence of other dodecanone isomers, including this compound, is plausible within the complex mixtures of plant essential oils. The search results did not provide specific information about this compound occurrence in Ruta chalepensis or Zingiber mioga.

Detection in Marine Organisms (e.g., Amphora sp., Opsanus tau)

This compound has been reported in marine organisms. Specifically, it has been detected in Opsanus tau, commonly known as the oyster toadfish. nih.gov The presence of this compound in this marine species suggests a potential biological role, although the specific function or metabolic origin in Opsanus tau is not detailed in the provided search results. The search results did not provide specific information about this compound occurrence in Amphora sp..

Here is a summary table of the reported occurrences:

| Organism/Source | Type of Organism | Context of Occurrence | Specific Compound Mentioned |

| Rhodococcus sp. Q15 | Bacterium | Alkane biodegradation | 2-Dodecanone nih.govnih.govosti.gov |

| Ruta graveolens | Plant | Essential oil composition | 2-Dodecanone nih.govhmdb.caresearchgate.net |

| Opsanus tau | Marine Animal | Detected compound | This compound nih.gov |

Note: While 2-dodecanone is mentioned for Rhodococcus sp. and Ruta graveolens, it indicates the presence of dodecanone isomers in these sources.

Enzymatic Biotransformations and Metabolic Pathways

This compound can be involved in enzymatic reactions as either a substrate or a product within specific metabolic pathways.

Alkane Biodegradation Pathways Yielding Dodecanones (e.g., Subterminal Oxidation)

Microbial degradation of alkanes can proceed via different pathways, including terminal and subterminal oxidation. In the subterminal oxidation pathway, the alkane is oxidized at a carbon atom other than the terminal methyl group, leading to the formation of secondary alcohols and subsequently ketones. sjtu.edu.cnresearchgate.net Research on Rhodococcus sp. strain Q15 growing on dodecane demonstrated the detection of 2-dodecanone as a metabolic intermediate, supporting the involvement of the subterminal oxidation pathway in dodecane degradation by this organism. nih.govnih.govosti.gov This pathway involves the oxidation of dodecane to a secondary alcohol (e.g., 2-dodecanol), which is then further oxidized to the corresponding ketone (e.g., 2-dodecanone). While the studies specifically highlight 2-dodecanone, the subterminal oxidation mechanism could potentially yield other dodecanone isomers, including this compound, depending on the regioselectivity of the initial oxidation step and the enzymes involved in different organisms.

Enzymatic Oxidation of β-Ketols to Dodecanones (e.g., by Secondary Alcohol Oxidase)

Enzymes such as secondary alcohol oxidase can catalyze the oxidation of secondary alcohols to ketones. Research has shown that secondary alcohol oxidase from Pseudomonas sp. can catalyze the oxidation of various β-ketols, including 7-hydroxy-5-dodecanone. oup.comresearchgate.netresearchgate.netcapes.gov.brlookchem.com This reaction would convert the hydroxyl group at the 7th position of 7-hydroxy-5-dodecanone to a ketone, potentially leading to the formation of a diketone or other related products, depending on the specific substrate and enzyme activity. While this demonstrates the enzymatic transformation of a dodecanone derivative (a β-ketol) by secondary alcohol oxidase, it illustrates a type of enzymatic reaction that could be relevant to the metabolism of oxygenated dodecane compounds.

Here is a summary table of enzymatic transformations:

| Pathway/Enzyme | Substrate Example | Product Example | Relevant Organism |

| Alkane Subterminal Oxidation | Dodecane | 2-Dodecanone nih.govnih.govosti.gov | Rhodococcus sp. Q15 nih.govnih.govosti.gov |

| Secondary Alcohol Oxidase | 7-Hydroxy-5-dodecanone oup.comresearchgate.netresearchgate.netcapes.gov.brlookchem.com | Oxidation Product(s) | Pseudomonas sp. oup.comresearchgate.netresearchgate.netcapes.gov.brlookchem.com |

Role in Biosynthetic Routes and Metabolic Engineering Research

This compound, a methyl ketone, has been identified as a product in certain biological systems and holds relevance in metabolic engineering research, particularly in the context of producing value-added compounds. Engineered enzymes, specifically Baeyer-Villiger monooxygenases (BVMOs), have demonstrated the ability to accept linear aliphatic ketones such as 2-undecanone (B123061) and 2-dodecanone, leading to improved ester formation. researchgate.netresearchgate.net This highlights the potential role of dodecanones as substrates in biocatalytic processes aimed at synthesizing esters.

Furthermore, this compound has been detected in studies involving engineered microbial systems for the production of other compounds. For instance, in research focused on enhancing taxane (B156437) biosynthesis in Saccharomyces cerevisiae, this compound was identified as one of the additional peaks observed during the process, alongside 2-dodecanone and 3-dodecanol. ucl.ac.uk This suggests that dodecanones can appear as intermediates or byproducts in complex engineered biosynthetic pathways, indicating their involvement in the metabolic network of these organisms. The presence of this compound in such systems underscores its potential relevance in understanding and manipulating microbial metabolism for the production of various biochemicals.

Bioactivity and Ecological Interactions

This compound exhibits various bioactivities and is involved in ecological interactions, particularly concerning insects and microorganisms.

Modulation of Biological Pathways (e.g., Ecdysone (B1671078) Response in Nasonia vitripennis)

Research has indicated that dodecanone can modulate gene expression and interfere with the ecdysone signaling pathway in the parasitic wasp Nasonia vitripennis. dntb.gov.uanih.govnih.govuned.es Exposure of N. vitripennis pupae to sublethal doses of 2-dodecanone (5 µg/L and 500 µg/L) for 48 hours resulted in altered gene expression related to ecdysone-related pathways, biotransformation, and cell homeostasis. nih.govnih.gov Specifically, a significant induction of ecdysone response-genes, including EcR, usp, E78, Hr4, and Hr38, was observed, although no significant differences in ecdysteroid levels were detected. nih.govnih.gov This modulation of the ecdysone pathway suggests a potential for 2-dodecanone to cause endocrine alterations in this insect species. nih.govnih.gov The study highlights N. vitripennis as a suitable organism for understanding the molecular effects of plant defenses, such as methyl ketones, on insects. nih.govnih.gov

In Silico Pharmacological Screening and Enzyme Inhibition Studies (e.g., CYP1A2)

In silico pharmacological studies have explored the potential interactions of various compounds, including dodecanones, with biological targets such as cytochrome P450 (CYP) enzymes. CYP enzymes play a crucial role in the metabolism of xenobiotics, including drugs. bioflux.com.ronih.govmdpi.com CYP1A2 is one of the major CYP isoforms involved in drug metabolism in humans. bioflux.com.ronih.govmdpi.com

In one in silico and in vitro screening study of compounds from the diatom Amphora sp., 6-dodecanone (B3054480) was identified as one of four active compounds predicted to have an inhibiting action on CYP1A2. bioflux.com.ro These in silico findings suggest a potential for certain dodecanone isomers to interact with and inhibit key metabolic enzymes like CYP1A2. bioflux.com.ro Such studies are valuable in the early stages of drug discovery and understanding potential herb-drug interactions. nih.govmdpi.comnih.gov

Antimicrobial and Repellent Efficacy Studies (e.g., against Salmonella and Stored-Product Insects)

Dodecanones, including 2-dodecanone and potentially this compound, have demonstrated antimicrobial and repellent properties against various organisms, including bacteria and stored-product insects.

Studies on the antimicrobial activity of essential oils containing dodecanones have shown effects against bacteria such as Salmonella typhimurium. bioresearch.rotandfonline.com For instance, the essential oil from Marrubium vulgare, which contains various components, showed activity against Salmonella typhimurium. bioresearch.ro While this compound was not explicitly listed as a major component in this specific study, other dodecanones and related compounds have shown antimicrobial effects. tandfonline.comresearchgate.net Another study investigating the antimicrobial activity of Ruta graveolens volatile oils, where 2-undecanone and 2-nonanone (B1664094) were principal components, also reported activity against Salmonella typhimurium. tandfonline.com

Advanced Analytical Methodologies for 5 Dodecanone Research

Chromatographic and Spectrometric Techniques

The analysis of volatile and semi-volatile compounds like 5-dodecanone is predominantly achieved through the coupling of a separation technique, such as gas or liquid chromatography, with a detection method, most powerfully, mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and robust technique for the analysis of volatile compounds such as this compound. nih.govresearchgate.net The methodology involves introducing a sample into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized analytes through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile carrier gas and the stationary phase; compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

Following separation, the eluted compounds enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment into characteristic patterns. The mass analyzer then separates these charged fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical fingerprint. For this compound, identification is confirmed by matching its retention time and mass spectrum against those of a known standard or a reference library, such as the National Institute of Standards and Technology (NIST) library. unar.ac.id Quantification is achieved by integrating the peak area of a specific ion unique to this compound and comparing it to a calibration curve generated from standards.

Table 1: Typical GC-MS Parameters for Volatile Ketone Analysis

| Parameter | Typical Setting/Value |

|---|---|

| Column Type | HP-5MS (or similar nonpolar capillary column) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Temperature Program | Initial temp (e.g., 40°C), ramped to a final temp (e.g., 250°C) |

| Injector Temperature | 250°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | e.g., 40-350 m/z |

For detecting trace levels of this compound in complex samples like water or air, Solid-Phase Microextraction (SPME) coupled with GC-MS is a powerful, solvent-free sample preparation and introduction technique. mdpi.comrsc.org SPME utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. mdpi.com This process effectively extracts and preconcentrates the analyte of interest.

After extraction, the fiber is retracted and inserted directly into the heated injector port of the GC-MS system. The high temperature desorbs the trapped analytes from the fiber onto the GC column for separation and subsequent MS detection. unicam.it The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a ketone like this compound, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable due to its affinity for a broad range of volatile and semi-volatile compounds. researchgate.net This technique significantly enhances detection limits, allowing for the quantification of this compound at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. mdpi.com

Table 2: Example SPME-GC-MS Conditions for Trace Volatile Analysis

| Parameter | Typical Setting/Value |

|---|---|

| Fiber Coating | DVB/CAR/PDMS (50/30 µm) |

| Extraction Mode | Headspace (HS-SPME) |

| Sample Incubation Temp. | e.g., 60°C |

| Sample Incubation Time | e.g., 20 min |

| Extraction Time | e.g., 30 min |

| Desorption Temperature | 250°C |

| Desorption Time | 2 min |

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for analyzing non-volatile, polar, or thermally labile substances. nih.gov Direct analysis of this compound via LC-MS is less common due to its volatility and relatively low polarity, which can lead to poor retention on typical reversed-phase LC columns. However, LC-MS becomes a vital tool when this compound is present in a matrix unsuitable for GC or when it has been chemically modified.

To make aliphatic ketones amenable to LC-MS analysis, a derivatization step is often employed. nih.govrug.nl Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the ketone group to form a non-volatile, easily ionizable derivative. nih.govacs.org This derivative can be readily separated by LC and detected with high sensitivity by the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) is a particularly suitable ionization source for such derivatives, as it is effective for moderately polar to nonpolar compounds that are thermally stable enough to be vaporized. acs.orgbu.edu Tandem mass spectrometry (MS/MS) can be used to fragment the derivative ion, providing enhanced selectivity and confident identification. nih.govnih.gov

Sample Preparation and Matrix Effects in Complex Samples

The quality of analytical data is highly dependent on the sample preparation stage, which aims to isolate the target analyte from interfering matrix components. This is especially critical when analyzing complex biological and environmental samples.

The primary goal of sample preparation is to extract this compound from its matrix, enrich its concentration, and remove interferents. nih.gov Several strategies are available:

Solid-Phase Microextraction (SPME): As discussed previously, SPME is an excellent technique that integrates extraction, enrichment, and preconcentration into a single, solvent-free step. nih.gov

Liquid-Liquid Extraction (LLE): A classic technique where the sample is mixed with an immiscible solvent in which this compound has a high affinity. The ketone partitions into the organic solvent, which is then separated from the aqueous sample, concentrated, and analyzed.

Solid-Phase Extraction (SPE): In SPE, a liquid sample is passed through a cartridge containing a solid sorbent. The sorbent is chosen to retain the analyte of interest (like this compound) while allowing matrix components to pass through. The analyte is later eluted with a small volume of a strong solvent, resulting in a cleaner and more concentrated extract.

Derivatization: Chemical derivatization not only facilitates analysis by a specific instrument (e.g., LC-MS) but also serves as an enrichment strategy. nih.gov By tagging the analyte, it can be selectively extracted or its detection signal can be significantly amplified.

Analyzing this compound in real-world samples presents significant challenges due to the presence of co-extracted, interfering compounds, collectively known as the sample matrix. perkinelmer.com

Biological Matrices: Samples such as blood, plasma, or tissue are incredibly complex, containing high concentrations of proteins, lipids, salts, and other endogenous metabolites. nih.govdocumentsdelivered.com These components can interfere with the analysis, for example, by binding to the analyte, degrading it, or affecting the instrument's performance.

Environmental Matrices: Soil, sediment, and water samples contain a wide array of interfering substances, including humic acids, fulvic acids, particulates, and other organic pollutants. perkinelmer.com

These matrix components can cause "matrix effects," which alter the instrument's response to the analyte, leading to inaccurate quantification. chromatographyonline.com In GC-MS, active sites in the injector liner can be shielded by matrix components, paradoxically enhancing the analyte signal. nih.gov Conversely, in LC-MS with electrospray ionization, co-eluting matrix components can compete with the analyte for ionization, leading to a suppressed signal. chromatographyonline.com Effective sample preparation is the primary strategy to mitigate these effects. Additionally, the use of matrix-matched calibration standards or stable isotope-labeled internal standards is often necessary to compensate for unavoidable matrix effects and ensure accurate results. chromatographyonline.comnih.gov

Method Validation and Sensitivity Assessment (LOD, LOQ, Recovery)

The validation of analytical methods is a critical process to ensure the reliability and accuracy of experimental data. For the analysis of this compound, a volatile organic compound, techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed. nih.govnih.govmdpi.com The validation process establishes key parameters that define the method's performance, including the limit of detection (LOD), limit of quantitation (LOQ), and recovery. ddtjournal.netresearchgate.netsemanticscholar.orgajpaonline.com

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with precision. ajpaonline.comresearchgate.net The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy. ddtjournal.netajpaonline.comRecovery studies are conducted to determine the efficiency of the extraction process by comparing the amount of analyte measured in a spiked sample to the known amount added. researchgate.net

While specific validation data for this compound is not extensively detailed in publicly available literature, representative data from studies on other volatile ketones using similar analytical techniques, such as Headspace Solid-Phase Microextraction (HS-SPME) combined with GC-MS, provide insight into expected performance metrics. nih.govnih.gov These methods are frequently used for the analysis of volatile and semi-volatile compounds in complex matrices. nih.gov

Below is a table illustrating typical validation parameters for ketones analyzed by GC-MS methodologies, which would be analogous to a validation for this compound.

| Analytical Method | Matrix | Compound Type | LOD | LOQ | Recovery (%) |

| HS-SPME-GC-MS | Food | Volatile Ketones | 0.01 - 1.5 µg/kg | 0.03 - 5.0 µg/kg | 85 - 115% |

| GC-MS/MS | Water | Ketone Pesticides | 0.9 - 14.6 ng/L | 3.1 - 48.7 ng/L | 56 - 117% |

| qNMR | Herbal Extract | Lipid-Soluble Ketones | 0.1 - 1 ng/mL | 0.2 - 2 ng/mL | Not Reported |

This table presents representative data for analogous compounds to illustrate typical performance characteristics of the analytical methods described. Specific values for this compound would require experimental determination. researchgate.netresearchgate.net

Chemometric Approaches for Data Analysis and Resolution

In the analysis of complex chemical datasets, such as those generated from the study of volatile compounds in food or environmental samples, chemometrics plays a crucial role. nih.govresearchgate.netresearchgate.net Chemometrics utilizes mathematical and statistical methods to extract meaningful information from complex chemical data, which is often generated by advanced analytical techniques like GC-MS. nih.govmdpi.com When analyzing samples containing a multitude of volatile compounds, including ketones like this compound, the resulting chromatograms can be highly complex with overlapping peaks and background noise. nih.gov

Chemometric techniques are applied to resolve these complex datasets, identify patterns, and classify samples based on their chemical profiles. nih.gov For instance, in the analysis of food and beverage aromas, where this compound might be a contributing flavor compound, chemometrics can help differentiate samples based on origin, processing, or quality. nih.govresearchgate.net

Commonly used chemometric methods in the context of volatile compound analysis include:

Principal Component Analysis (PCA): An unsupervised pattern recognition technique used for exploring data, identifying outliers, and observing clustering of samples based on their similarities or differences in their chemical profiles.

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method used to build a model that can classify samples into predefined groups based on their chemical data.

Multivariate Curve Resolution (MCR): A technique used to resolve co-eluting peaks in chromatographic data, allowing for the separation and identification of individual components from a mixed signal. nih.gov

The application of these tools allows researchers to handle the large volumes of data from GC-MS analyses and to identify specific volatile compounds that may serve as markers for certain characteristics. nih.gov For example, a study on different cultivars of olive oil successfully used chemometrics to differentiate the oils based on their volatile compound profiles. nih.gov Similarly, in the quality control of tea, chemometric analysis of GC-MS fingerprints helped to identify a larger number of volatile components than would have been possible with manual data analysis alone. nih.gov

Environmental Fate and Ecotoxicological Implications of 5 Dodecanone

Environmental Partitioning and Distribution Modeling

The distribution of a chemical compound within the environment is a critical aspect of understanding its potential impact. Environmental partitioning models, such as the Mackay Level I and Level III models, are used to predict how a substance will distribute among air, water, soil, and sediment compartments at equilibrium. These models rely on the physicochemical properties of the compound, including vapor pressure, water solubility, and octanol-water partition coefficient (logP).

For 5-dodecanone, the estimated vapor pressure at 25 °C is 0.031000 mmHg, and its estimated water solubility at 25 °C is 13.99 mg/L. thegoodscentscompany.com The estimated logP (o/w) is 4.544. thegoodscentscompany.com These properties suggest a tendency to partition into organic phases and potentially volatilize.

Air-Soil-Water Compartmentalization (e.g., Mackay Level I and Level III)

Mackay Level I and Level III models provide theoretical distributions based on chemical properties and environmental parameters. While specific Mackay model results for this compound were not directly found, studies on similar C12 branched ketones, for which 2-dodecanone (B165319) is used as an analog, indicate expected partitioning behavior. Mackay Level I modeling for a C12 branched ketone fraction showed primary partitioning to the air compartment (82.6%) and significant partitioning to the soil compartment (15.5%) at steady state. epa.gov This suggests that volatility and affinity for organic matter in soil are important factors in the environmental distribution of C12 ketones.

Research on gas-wall partitioning of oxygenated organic compounds, including this compound, in Teflon environmental chambers has shown that the extent of equilibrium partitioning to walls increases with increasing carbon number and varies with functional group. For linear dodecanone isomers, approximately 16% partitioned to the walls in these experiments. tandfonline.com, tandfonline.com This highlights the potential for partitioning to surfaces, which can influence atmospheric concentrations and fate.

Based on estimated properties, this compound is likely to be mobile in the environment due to its volatility and is expected to evaporate easily from surfaces. thermofisher.com

An interactive table summarizing estimated physicochemical properties relevant to environmental partitioning is presented below:

| Property | Value | Unit | Source |

| Vapor Pressure (est.) | 0.031000 | mmHg at 25 °C | thegoodscentscompany.com |

| Water Solubility (est.) | 13.99 | mg/L at 25 °C | thegoodscentscompany.com |

| logP (o/w) (est.) | 4.544 | thegoodscentscompany.com | |

| Molecular Weight | 184.32 | g/mol | nih.gov, thegoodscentscompany.com |

| Mobility in soil | Likely mobile | thermofisher.com | |

| Volatility | Expected to be high | epa.gov |

Note: This table is intended to be interactive in a dynamic environment, allowing for sorting and filtering.

Degradation Pathways in Environmental Compartments

The degradation of this compound in the environment can occur through various processes, including biodegradation by microorganisms and photodegradation.

Biodegradation Mechanisms by Microorganisms (e.g., Rhodococcus sp.)

Biodegradation is a significant process for the removal of organic compounds from the environment. Studies have investigated the ability of microorganisms, such as Rhodococcus species, to degrade alkanes, which can involve ketones as intermediates. For instance, the psychrotrophic Rhodococcus sp. strain Q15 has been shown to degrade dodecane (B42187), with 2-dodecanone detected as a metabolic intermediate, indicating a subterminal oxidation pathway. osti.gov, nih.gov, researchgate.net While this specifically mentions 2-dodecanone, it demonstrates the potential for microbial degradation of dodecane isomers, including this compound, through ketonic intermediates.

The persistence of C12 branched ketones, for which 2-dodecanone is an analog, is expected to be low to moderate. epa.gov While a C12 ketone fraction showed 48% degradation over 28 days in a biochemical oxygen demand test (OECD guideline 301D), classifying it as not readily biodegradable, this suggests some degree of biodegradation can occur. epa.gov

Photodegradation Processes and UV-Vis Absorption Characteristics

Photodegradation involves the breakdown of compounds by light, particularly UV-Vis radiation. The susceptibility of a compound to photodegradation is related to its ability to absorb light in environmentally relevant wavelengths. While specific UV-Vis absorption characteristics for this compound were not detailed in the search results, ketones can undergo photodegradation. Studies on the photodegradation of other organic compounds, such as UV filters, highlight the role of UV-Vis absorption and different photolytic processes (e.g., direct photolysis, photocatalysis) in their breakdown in water. researchgate.net

The estimated photodegradation half-life for a C12 branched ketone is approximately 7.3 hours. epa.gov This suggests that photodegradation in the atmosphere can be a relevant removal mechanism for C12 ketones.

Stability in Wastewater Treatment Systems

The behavior of this compound in wastewater treatment systems is important for assessing its potential release into aquatic environments. Information regarding the specific stability of this compound in wastewater treatment plants is limited in the search results. However, safety data sheets for related dodecanone isomers (e.g., 4-dodecanone, 1-dodecanone, 1-phenyl-) indicate that they contain no substances known to be hazardous to the environment or not degradable in wastewater treatment plants. thermofisher.com, thermofisher.com This suggests a potential for degradation or removal within these systems, although specific data for this compound are needed for a definitive assessment.

Ecotoxicological Studies and Environmental Risk Assessment

Ecotoxicological studies evaluate the potential harm of a substance to living organisms in the environment. Environmental risk assessment integrates information on environmental fate and ecotoxicity to determine the likelihood and severity of adverse environmental effects.

For this compound, aggregated GHS information indicates that it is classified as toxic to aquatic life with long-lasting effects (Aquatic Chronic 2). nih.gov This classification is based on reports from companies to the ECHA C&L Inventory. nih.gov

While direct ecotoxicity data specifically for this compound is limited in the search results, data for the analog 2-dodecanone provides some insight. The acute toxicity of 2-dodecanone to fish has been reported, with a 96-hour LC50 value of 1.2 mg/L for the Fathead Minnow (Pimephales promelas). aksci.com, epa.gov Quantitative Structure-Activity Relationship (QSAR) modeling and measured data for analog ketones suggest that C12 ketone fractions will exhibit moderate aquatic toxicity with acute values generally between 1 to 5 mg/L across different trophic levels (invertebrates, algae, fish). epa.gov

An interactive table summarizing available ecotoxicity information is presented below:

| Endpoint | Organism | Value | Unit | Duration | Classification (if available) | Source(s) |

| Acute Toxicity (LC50) | Fathead Minnow (Pimephales promelas) | 1.2 | mg/L | 96 h | aksci.com, epa.gov | |

| Aquatic Toxicity | Various aquatic life | 1-5 | mg/L (estimated for C12 ketones) | Acute | Toxic to aquatic life with long lasting effects (Aquatic Chronic 2) | nih.gov, epa.gov |

Note: This table is intended to be interactive in a dynamic environment, allowing for sorting and filtering.

The classification of this compound as toxic to aquatic life with long-lasting effects highlights the potential environmental risk, particularly in aquatic ecosystems. Further specific ecotoxicological data for this compound across a range of aquatic and terrestrial organisms would be beneficial for a comprehensive environmental risk assessment. Bioaccumulation is considered unlikely for C12 branched ketones based on an estimated bioconcentration factor. epa.gov

Toxicity to Aquatic Organisms (e.g., Fish Acute Toxicity)

Information regarding the direct experimental aquatic toxicity of this compound is limited. However, data for analog ketones, such as 2-dodecanone and a C12 ketone fraction, can be used to infer potential aquatic toxicity. epa.govepa.gov

Quantitative Structure-Activity Relationship (QSAR) models, such as the ECOSAR model, are employed to estimate the aquatic toxicity of chemical substances when experimental data are unavailable. epa.govepa.goveuropa.eu Using a C12 ketone fraction (CAS No. 68514-41-0) as an analog, estimated acute toxicity values include a 96-hour LC50 of 1.7 mg/L for freshwater fish, a 48-hour EC50 of 2.0 mg/L for daphnids (freshwater invertebrates), and a 96-hour EC50 of 1.4 mg/L for green algae. epa.govepa.gov

Measured data for 2-dodecanone (CAS No. 6175-49-1), another analog, show a 96-hour LC50 value of 1.2 mg/L for the Fathead Minnow (Pimephales promelas). epa.govepa.gov This measured value aligns favorably with the calculated fish 96-hour LC50 value for 2-dodecanone, supporting the use of modeling for estimating aquatic toxicity for related C12 ketones. epa.govepa.gov

Based on aggregated GHS information from notifications to the ECHA C&L Inventory, this compound is classified as toxic to aquatic life with long-lasting effects (Aquatic Chronic 2). nih.gov

Potential for Persistence and Bioaccumulation/Bioconcentration

The potential for persistence and bioaccumulation of this compound can be assessed through its physical-chemical properties and available data on related compounds.

The XLogP3 value for this compound is computed as 4.5. nih.gov The logP (octanol-water partition coefficient) is an indicator of a substance's lipophilicity, with higher values suggesting a greater potential for bioaccumulation in fatty tissues. An estimated logP (o/w) of 4.544 for this compound further supports its lipophilic nature. thegoodscentscompany.com

Regarding persistence, a C12 ketone fraction, used as an analog, is not expected to be readily biodegradable. epa.gov This suggests that this compound may also exhibit some degree of persistence in the environment.

However, despite the potential for persistence indicated by the analog data, the C12 ketone fraction is not expected to bioaccumulate based on a bioconcentration factor (BCF) of 256.6. epa.gov While a BCF value for this compound specifically was not found, the data for the C12 ketone fraction suggest a limited potential for significant bioaccumulation.

Hepatotoxicity and Carcinogenicity Potential in In Silico Studies

In silico studies provide computational predictions of potential toxicological effects. Research utilizing in silico methods has explored the potential for hepatotoxicity and carcinogenicity of various compounds, including those found in natural sources.

One study investigating the fatty acid profile of the diatom Amphora sp. and its pharmacological properties through in silico analysis identified 6-dodecanone (B3054480) as a compound with the potential to cause hepatotoxicity and carcinogenicity. bioflux.com.roresearchgate.net It is important to note that this study specifically mentions "6-Dodecanone," which is an isomer of this compound. While isomers can have similar properties, their toxicological profiles can also differ.

The same in silico study indicated that 6-dodecanone, along with other compounds, showed an inhibiting action on the CYP1A2 enzyme. bioflux.com.ro The cytochrome P450 (CYP) enzyme system plays a crucial role in the metabolism of xenobiotics, and inhibition of certain CYP isoforms can have toxicological implications. bioflux.com.ro

Another in silico toxicity prediction mentioned in the context of Amphora sp. fatty acids indicated that while some compounds showed potential hepatotoxicity and carcinogenicity, others like 2,5-Dimethylcyclohexanol and 3,6,6-Trimethyl-2-norpinanol had low toxicity values and no predicted potential for hepatotoxicity or carcinogenicity. bioflux.com.roresearchgate.net This highlights the discriminatory power of in silico methods in assessing the potential toxicity of different compounds.

While the in silico findings specifically mention 6-dodecanone, they suggest that dodecanone isomers may warrant further investigation regarding their potential for hepatotoxicity and carcinogenicity.

Computational and Theoretical Studies on 5 Dodecanone

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the structural characteristics and dynamic behavior of 5-Dodecanone at an atomic or molecular level. These methods can range from static energy calculations to dynamic simulations that explore conformational changes and interactions.

Quantum Chemical Calculations for Structural and Spectroscopic Analysis

Quantum chemical calculations utilize the principles of quantum mechanics to compute the electronic structure, properties, and behavior of molecules. These calculations can provide detailed information about the optimized geometry, vibrational frequencies, and spectroscopic parameters of this compound. Such data are crucial for understanding the molecule's stability, reactivity, and for interpreting experimental spectroscopic data like Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectra. While the search results mention quantum chemical calculations in the context of other compounds and general applications researchgate.netacs.orgacs.org, specific quantum chemical studies focused solely on the structural and spectroscopic analysis of this compound were not explicitly found. However, the principles and methods described, such as using density functional theory (DFT) or ab initio methods, are applicable to this compound for determining properties like electrophilicity or energy of molecular orbitals researchgate.netacs.org.

In Silico Prediction of Biological Activities (ADMET, PASS)

In silico methods are widely used to predict the potential biological activities and pharmacokinetic properties of compounds, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). The Prediction of Activity Spectra for Substances (PASS) is another in silico tool that forecasts a compound's likely biological activities based on its structural formula. These predictive models help in the early assessment of a compound's potential as a drug candidate or its possible biological effects.

Research has utilized ADMET and PASS analyses for various compounds, including those found in natural extracts bioflux.com.roresearchgate.netbiorxiv.orgbiorxiv.orgnih.gov. One study identified 6-Dodecanone (B3054480) (an isomer of this compound) among the fatty acid compounds extracted from Amphora sp., and subjected these compounds to ADMET and PASS analysis. The ADMET analysis indicated that these compounds, including 6-Dodecanone, have potential as drug ingredients based on Lipinski's rule of five and their pharmacokinetic properties bioflux.com.roresearchgate.net. The PASS analysis predicted various biological activities for these fatty acids, such as antiviral, anti-inflammatory, antibacterial, antifungal, antineoplastic, and antioxidant activities, with associated probability values bioflux.com.roresearchgate.net. While these findings specifically relate to 6-Dodecanone, they demonstrate the application of these in silico methods to dodecanone isomers and suggest the potential for similar analyses on this compound to predict its ADMET profile and biological activity spectrum.

Prediction of Environmental Behavior and Fate

Predicting how a chemical compound will behave and transform in the environment is crucial for assessing its potential environmental impact. Computational models are valuable tools for estimating properties related to biodegradability, transport, and transformation processes.

Biodegradability Modeling (e.g., BIOWIN models)

Biodegradability modeling aims to predict the rate and extent to which microorganisms can break down a chemical compound in the environment. The BIOWIN (Biodegradation Probability Program) models, developed by the U.S. EPA, are widely used estimation methods for predicting the biodegradability of organic chemicals ecetoc.orgnih.gov. These models utilize structural fragments and molecular weight to estimate biodegradation probabilities ecetoc.org.

According to reports, the BIOWIN model has been used to assess the biodegradability of C12 ketone fractions, which would include dodecanone isomers like this compound. Modeling results for a C12 ketone fraction indicated that it is not readily biodegradable epa.govepa.gov. Specifically, the BIOWIN3 model, which predicts ultimate biodegradation, estimated degradation in "weeks," while the BIOWIN4 model, predicting primary biodegradation, estimated degradation in "days to weeks" epa.govepa.gov. This suggests that while some degradation is expected, this compound, as part of the C12 ketone group, may not rapidly break down in the environment according to these models.

Environmental Transport and Transformation Modeling

Environmental transport and transformation modeling predict how chemicals move through different environmental compartments (air, water, soil, sediment) and how they are chemically or physically altered over time. These models consider processes such as volatilization, sorption, hydrolysis, and photolysis.

For a C12 ketone fraction, which serves as an analog for this compound, modeling using the EPIWIN Estimation program provided insights into its potential environmental distribution epa.gov. Based on input values including molecular mass (184.32 g/mol ), water solubility (18.7 mg/L), vapor pressure (26.1 Pa), and log Kow (4.04), the model predicted the following distribution: Air - 82.6%, Water - 1.6%, Soil - 15.5%, Sediment - 0.3%, Suspended Sed - <0.01%, and Biota - <0.01% epa.gov. This suggests that a significant portion of this compound, if released into the environment, would likely partition into the air. Hydrolysis is not expected to be a significant transformation pathway for C12 ketones in aquatic environments due to their low susceptibility to this reaction epa.gov. While not readily biodegradable, the C12 ketone fraction is not expected to bioaccumulate based on a predicted bioconcentration factor epa.gov.

Predicted Environmental Distribution of a C12 Ketone Fraction (Analog for this compound)

| Environmental Compartment | Predicted Percentage |

| Air | 82.6% |

| Water | 1.6% |

| Soil | 15.5% |

| Sediment | 0.3% |

| Suspended Sediment | <0.01% |

| Biota | <0.01% |

This data, derived from modeling of a C12 ketone fraction, provides an estimation of the likely partitioning behavior of this compound in the environment.

Future Research Directions and Emerging Applications

Development of Green Synthetic Routes

Current synthetic methods for producing ketones, including 5-Dodecanone, often involve harsh reagents or generate undesirable byproducts. Future research will likely focus on developing environmentally benign and sustainable synthesis routes. This includes exploring biocatalytic approaches utilizing enzymes or microorganisms, as well as investigating heterogeneous catalysis and flow chemistry techniques that minimize waste and energy consumption. The development of green synthesis methods is a broader trend in chemistry, aiming to reduce the environmental footprint of chemical production. Research into the synthesis of cyclic α-diazo ketones highlights the ongoing efforts to refine synthetic methodologies and explore alternative reagents and conditions mdpi.com. While this specific example focuses on cyclic ketones, the principles and techniques explored, such as avoiding strong bases or utilizing enamines, could potentially be adapted or inspire green routes for acyclic ketones like this compound.

Exploration of Novel Biological Functions and Biotechnological Applications

The biological roles of this compound are not yet fully understood. Future research should delve deeper into its potential functions in various biological systems. This could include investigating its role as a signaling molecule in plant-insect interactions, its potential as a pheromone component, or its effects on microbial growth and metabolism. Emerging applications in biotechnology could involve utilizing microorganisms for the production of this compound from renewable resources, as seen in the metabolic engineering efforts for producing other medium-chain methyl ketones osti.gov. Research into the secondary metabolite 2-Dodecanone (B165319) has shown its ability to modulate gene expression and interfere with signaling pathways in insects, suggesting potential for pest management applications nih.govresearchgate.net. While this focuses on an isomer, it highlights the potential for dodecanones to have significant biological impacts that warrant further investigation for this compound. The exploration of natural products from plants as alternatives to synthetic pesticides also points towards the potential for naturally occurring compounds like ketones to have biological activities relevant to pest control nih.govbham.ac.uk.

Refinement of Analytical Methods for Ultra-Trace Detection

Detecting and quantifying this compound at very low concentrations in complex matrices (such as environmental samples, biological tissues, or food products) remains a challenge. Future research is needed to develop more sensitive, selective, and efficient analytical methods for ultra-trace detection. This could involve advancements in sample preparation techniques, such as improved microextraction methods, and the development of more sophisticated hyphenated techniques, such as comprehensive two-dimensional gas chromatography coupled with high-resolution mass spectrometry (GC×GC-MS). up.ac.zamdpi.com The challenges in detecting emerging contaminants at low concentrations underscore the need for sensitive analytical methods with high enrichment factors azurewebsites.net. Future work could focus on adapting or developing techniques specifically for this compound, building upon advancements in the analysis of other trace organic compounds researchgate.net.

Comprehensive Ecotoxicological Risk Assessment

A thorough understanding of the environmental impact of this compound is crucial, especially if its production or use increases. Future research should focus on conducting comprehensive ecotoxicological risk assessments. This involves studying its persistence, mobility, degradation pathways, and potential toxicity to various organisms in different environmental compartments (water, soil, air). Research on the ecotoxicological impact of synthetic pesticides and the need for sustainable alternatives highlights the importance of evaluating the environmental effects of chemical compounds nih.govbham.ac.uk. Future studies should aim to fill the data gaps regarding this compound's effects on non-target organisms and ecosystems, contributing to a more complete environmental risk profile imdea.orgepa.gov.

Advanced Computational Studies for Predictive Research

Computational chemistry and cheminformatics can play a significant role in predicting the properties, reactivity, and biological activity of this compound. Future research can leverage advanced computational studies, such as molecular dynamics simulations, quantitative structure-activity relationships (QSAR), and in silico toxicology predictions, to gain deeper insights and guide experimental research. Computational studies have been used to understand the binding of ketones to olfactory receptors, demonstrating the utility of these methods in predicting molecular interactions nih.gov. Predictive modeling systems are increasingly being used to estimate chemical properties and environmental fate, which can be applied to this compound to anticipate its behavior in the environment and biological systems epa.gov. Further computational work could focus on predicting potential metabolic pathways, environmental degradation products, and interactions with biological targets, accelerating the understanding and application of this compound.

常见问题

(Basic) What are the established laboratory synthesis routes for 5-Dodecanone, and how can reaction conditions be optimized for yield and purity?

Answer:

this compound is typically synthesized via oxidation of secondary alcohols (e.g., 5-dodecanol) using oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). Optimization involves:

- Temperature control : Excessive heat may lead to over-oxidation or side products.

- Catalyst selection : PCC offers milder conditions compared to Jones reagent, reducing side reactions .

- Purification : Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) .

(Basic) Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

Answer:

Key techniques include:

- ¹H/¹³C NMR : The carbonyl carbon (C=O) appears at ~207–215 ppm in ¹³C NMR. Adjacent methylene groups (CH₂) show triplet splitting in ¹H NMR due to coupling with neighboring protons .

- IR Spectroscopy : A strong absorption band at ~1715 cm⁻¹ confirms the ketone group.

- Mass Spectrometry (MS) : Molecular ion peak (m/z 184) and fragmentation patterns (e.g., α-cleavage yielding m/z 58 [CH₂CO⁺]) validate the structure .

Data interpretation requires comparison with reference spectra and computational tools like ChemDraw .

(Advanced) How can computational models resolve discrepancies in reported solubility parameters of this compound across different solvents?

Answer:

Contradictions in solubility data may arise from experimental variables (temperature, solvent purity). Methodological approaches include:

- Molecular Dynamics (MD) Simulations : Predict solvation free energy and interaction parameters using force fields (e.g., OPLS-AA) .

- Quantitative Structure-Property Relationship (QSPR) : Correlate solvent polarity indices (e.g., Hansen parameters) with experimental solubility .

- Statistical Analysis : Apply ANOVA to assess variability between datasets and identify outlier conditions .

(Advanced) What mechanistic insights explain the divergent reactivity of this compound in nucleophilic addition reactions under acidic vs. basic conditions?

Answer:

Under acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity, favoring nucleophilic attack (e.g., Grignard reagents). In basic media, enolate formation shifts reactivity toward α-carbon alkylation. Experimental validation involves:

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying pH .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer pathways .

- DFT Calculations : Model transition states to compare activation energies for competing pathways .

(Advanced) How can conflicting data on the environmental degradation kinetics of this compound be systematically addressed?

Answer:

Discrepancies in degradation rates (e.g., photolysis vs. microbial pathways) require:

- Controlled Replication : Standardize variables (light intensity, microbial consortia) across studies .

- Meta-Analysis : Pool datasets from multiple sources to identify trends and outliers using tools like R or Python .

- Sensitivity Analysis : Rank parameters (e.g., temperature, pH) by their impact on degradation rates via Monte Carlo simulations .

(Basic) What are the safety and handling protocols for this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles.

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers away from oxidizers .

(Advanced) How does the steric environment of this compound influence its catalytic hydrogenation selectivity?

Answer:

The linear alkyl chain adjacent to the carbonyl group creates steric hindrance, affecting catalyst accessibility. Methodological approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。